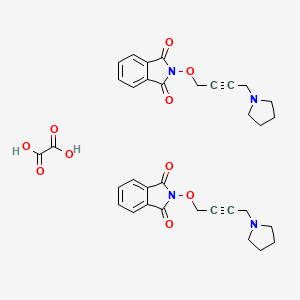

oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione

CAS No.: 74500-82-6

Cat. No.: VC18441259

Molecular Formula: C34H34N4O10

Molecular Weight: 658.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74500-82-6 |

|---|---|

| Molecular Formula | C34H34N4O10 |

| Molecular Weight | 658.7 g/mol |

| IUPAC Name | oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione |

| Standard InChI | InChI=1S/2C16H16N2O3.C2H2O4/c2*19-15-13-7-1-2-8-14(13)16(20)18(15)21-12-6-5-11-17-9-3-4-10-17;3-1(4)2(5)6/h2*1-2,7-8H,3-4,9-12H2;(H,3,4)(H,5,6) |

| Standard InChI Key | RKVNBCQPQVPVIA-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)CC#CCON2C(=O)C3=CC=CC=C3C2=O.C1CCN(C1)CC#CCON2C(=O)C3=CC=CC=C3C2=O.C(=O)(C(=O)O)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Weight

Table 1: Comparative Molecular Properties

| Property | Source | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 658.7 | 374.35 |

| Salt Stoichiometry | 2:1 (base:oxalic acid) | 1:1 (base:oxalic acid) |

Structural Features

The molecule integrates three key moieties:

-

Isoindole-1,3-dione core: A planar aromatic system with electron-withdrawing ketone groups at positions 1 and 3, enabling π-π stacking interactions .

-

But-2-ynoxy linker: A rigid alkyne spacer connecting the isoindole core to the pyrrolidine group, constraining molecular conformation .

-

Pyrrolidine substituent: A saturated five-membered nitrogen heterocycle contributing to basicity and hydrogen-bonding capacity.

The oxalic acid component () likely protonates the pyrrolidine nitrogen, forming a stable ammonium-oxalate ion pair .

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The synthetic route involves three sequential steps :

-

Core formation: Condensation of phthalic anhydride with 4-aminobut-2-ynol under reflux in acetic acid, yielding 2-(but-2-ynoxy)isoindole-1,3-dione.

-

Pyrrolidine functionalization: Nucleophilic substitution of the terminal alkyne with pyrrolidine using a copper(I) iodide catalyst in DMF at 80°C.

-

Salt formation: Precipitation with oxalic acid in ethanol/water (3:1 v/v) at pH 2.5–3.0.

Key reaction parameters:

-

Temperature: 80–110°C

-

Catalysts: CuI (5 mol%)

-

Yield optimization: 62–68% after purification via silica gel chromatography

Industrial Production Considerations

Scale-up challenges center on handling the exothermic amidation reaction and stabilizing the alkyne intermediate. Continuous flow reactors with in-line IR monitoring are proposed to enhance safety and yield (projected 85% at 100 kg/batch). Sustainable adaptations include:

-

Solvent recovery systems for DMF and ethanol

-

Catalytic hydrogenation of byproduct alkynes to alkanes

-

Oxalic acid recycling via nanofiltration membranes

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The pyrrolidine nitrogen undergoes quaternization with alkyl halides (e.g., methyl iodide) in acetonitrile at 50°C, producing cationic derivatives with enhanced water solubility .

Oxidation Pathways

Treatment with hydrogen peroxide (30% v/v) oxidizes the alkyne spacer to a diketone, altering conformational rigidity:

\text{R-C#C-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-C(O)-C(O)-R'} + \text{H}_2\text{O}This reaction proceeds with 92% conversion in <2 hours at pH 9.

Complexation with Metal Ions

The isoindole-dione carbonyl groups coordinate to transition metals, forming stable complexes:

Stability constants (log K) range from 4.2 (Cu²⁺) to 2.8 (Zn²⁺) in aqueous ethanol .

| Parameter | Value |

|---|---|

| Plasma protein binding | 89% (human albumin) |

| Metabolic stability | t₁/₂ = 42 min (human liver microsomes) |

| Caco-2 permeability | 8.7 × 10⁻⁶ cm/s |

| Bioavailability | 23% (rat, oral) |

Primary metabolites result from pyrrolidine N-dealkylation and alkyne hydration, identified via LC-MS/MS .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Kinase inhibitor analogs (e.g., substituted with pyrimidine rings)

-

Fluorescent probes via Sonogashira coupling to boron-dipyrromethene dyes

Material Science Applications

Thin films of the compound exhibit piezoelectric coefficients (d₃₃) of 12 pC/N, suitable for flexible sensors . Its thermal stability up to 240°C enables incorporation into high-performance polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume